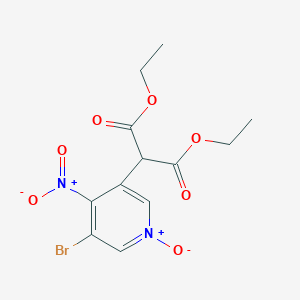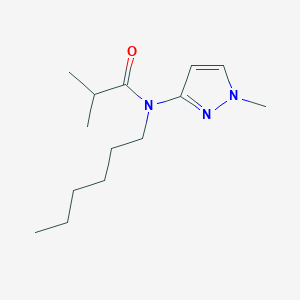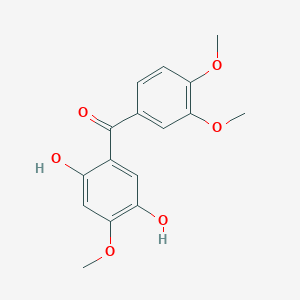![molecular formula C7H10N4O2 B14515366 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one CAS No. 62626-99-7](/img/structure/B14515366.png)
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of oxazolo[3,2-a][1,3,5]triazines.
Méthodes De Préparation
The synthesis of 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one typically involves the reaction of 2-iminothiazolidin-4-one with appropriate reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one reacts with formaldehyde and dimethylamine to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines replace the dimethylamino group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
2-Morpholino-6,7-dihydrooxazolo[3,2-a][1,3,5]triazin-4-one: This compound has a morpholino group instead of a dimethylamino group, which may lead to different biological activities.
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: This compound has a phenyl group and a thiazolo ring, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino group, which can influence its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
62626-99-7 |
|---|---|
Formule moléculaire |
C7H10N4O2 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(dimethylamino)-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H10N4O2/c1-10(2)5-8-6(12)11-3-4-13-7(11)9-5/h3-4H2,1-2H3 |
Clé InChI |
CIPMVXYZLWSEDR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=O)N2CCOC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)

![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)



![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)

![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)


